molecular formula C21H21P B155546 Tri-o-tolylphosphine CAS No. 6163-58-2

Tri-o-tolylphosphine

Cat. No.: B155546
CAS No.: 6163-58-2
M. Wt: 304.4 g/mol
InChI Key: COIOYMYWGDAQPM-UHFFFAOYSA-N
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Description

Tri-o-tolylphosphine: is an organophosphorus compound with the chemical formula C21H21P . It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals .

Mechanism of Action

Target of Action

Tri-o-tolylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of this compound, it binds to metal ions during catalytic reactions.

Mode of Action

This compound interacts with its targets (metal ions) by donating electron pairs to them. This forms a complex that facilitates various chemical reactions. For instance, it is used in the Heck reaction and Suzuki-Miyaura cross-coupling of propargylic carbonates .

Biochemical Pathways

This compound is involved in several biochemical pathways, including the Heck reaction, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed cross-coupling reactions . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Pharmacokinetics

Like other phosphines, it is likely to be poorly soluble in water but soluble in organic solvents .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. By acting as a ligand, it enables the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and reacts slowly with moisture/water . Therefore, reactions involving this compound are typically carried out under anhydrous (water-free) conditions . Additionally, the temperature can also affect the rate and outcome of the reactions it catalyzes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tri-o-tolylphosphine can undergo oxidation to form tris(o-tolyl)phosphine oxide.

    Substitution: It participates in various substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include metal halides and metal acetates.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: Tri-o-tolylphosphine is used as a ligand in various catalytic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.

Biology and Medicine:

    Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to form stable complexes with transition metals.

Industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ortho-methyl substitution, which provides steric hindrance and influences the electronic properties of the phosphine ligand. This makes it particularly effective in certain catalytic reactions where steric and electronic factors are crucial .

Properties

IUPAC Name

tris(2-methylphenyl)phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIOYMYWGDAQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
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Molecular Formula

C21H21P
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DSSTOX Substance ID

DTXSID9064130
Record name Phosphine, tris(2-methylphenyl)-
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Molecular Weight

304.4 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Tri-o-tolylphosphine
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CAS No.

6163-58-2
Record name Tri-o-tolylphosphine
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Record name Tris-o-tolyphosphine
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Record name Phosphine, tris(2-methylphenyl)-
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Record name Tris(2-methylphenyl)phosphine
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Record name TRIS-O-TOLYPHOSPHINE
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Synthesis routes and methods

Procedure details

A stock solution of 0.0561 g (2.5×10-4 mol) of palladium acetate and 0.304 g (10-3 mol) of tri-o-tolylphosphine in 100 ml of N,N-dimethylformamide (DMF) is prepared under argon. 1 ml of stock solution [containing 0.000561 g (2.5×10-6 mol) of palladium acetate, Pd content=0.01 mol %, and 0.00304 g (10-5 mol) of tri-o-tolylphosphine], 4.63 g (25 mmols) of 4-bromobenzaldehyde, 2.08 ml (31.25 mmols) of acrylonitrile and 2.56 g (31.25 mmols) of anhydrous sodium acetate are then added, under argon, to 9 ml of DMF, and the mixture is stirred at 120° C. for 6 hours. The mixture is then poured into 100 ml of water, which is extracted with twice 25 ml of methylene dichloride, and the extract is dried for 15 minutes with 5 g of magnesium sulfate. After the methylene dichloride and a little DMF have been removed on a rotary evaporator, the crude product is distilled in vacuo. 3.2 g (20 mmols) of 4-formylcinnamonitrile are obtained in the form of a nearly white solid; yield 81% of theory (conversion figure 8100); melting point 92°-98° C.; boiling point 157°-163° C./133 Pa. Analysis for C10H7NO (molecular weight 157.17): calculated C 76.42: H 4.49; N 8.91, found C 76.35; H 4.60; N 9.01. The product is a mixture of isomers consisting of approx. 77% of trans-isomer and 23% of cis-isomer.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.000561 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.00304 g
Type
reactant
Reaction Step Four
Quantity
4.63 g
Type
reactant
Reaction Step Four
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
2.56 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tri-o-tolylphosphine?

A1: this compound has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Key spectroscopic data includes:

  • 1H NMR (C6D6): δ 6.98 (m, 18H), 6.77 (m, 6H), 2.92 (s, 18H) []
  • 31P{1H} (C6D6): d −6.72 (s) []
  • IR (KBr): Characteristic peaks observed at various wavenumbers. []

Q3: What is the solubility of this compound?

A3: this compound is insoluble in water but soluble in alcohols, benzene, and chloroform. It demonstrates high solubility in ether. []

Q4: How stable is this compound under ambient conditions?

A4: While relatively air-stable, this compound can undergo slow oxidation, particularly in solution. Storage under an inert atmosphere is recommended. []

Q5: Why is this compound favored in certain palladium-catalyzed reactions?

A5: Its bulky structure provides steric hindrance, influencing the reactivity and selectivity of palladium catalysts. This is particularly beneficial in Heck reactions involving less reactive aryl halides like chlorides. [, ]

Q6: Can you elaborate on the role of this compound in palladium-catalyzed Stille reactions?

A6: this compound serves as a ligand, stabilizing the palladium catalyst and influencing its reactivity. It has been successfully utilized in Stille reactions for radiolabeling compounds like [11C]celecoxib. []

Q7: How does this compound affect the rate of Suzuki polycondensation reactions?

A7: When used in conjunction with palladium catalysts like Pd(OAc)2, this compound can facilitate high molecular weight polymer formation in Suzuki polycondensations. []

Q8: Are there instances where this compound leads to unexpected reactivity in palladium catalysis?

A8: Yes, this compound can promote aryl-aryl exchange reactions with the palladium center in Suzuki polycondensations, leading to chain termination with phenyl or o-tolyl groups. []

Q9: What is the role of this compound in photopolymerization reactions?

A9: this compound acts as a photopolymerization initiator for monomers like methyl methacrylate. Notably, its initiation rate is significantly higher than that of triphenylphosphine. []

Q10: Have computational methods been used to study this compound and its complexes?

A10: Yes, PM3 calculations have been employed to investigate conformational properties and inversion barriers of this compound and its chalcogenides. []

Q11: How does the steric bulk of this compound influence its coordination chemistry?

A11: The bulky o-tolyl groups impose steric constraints, influencing the geometry and reactivity of metal complexes. For example, they can hinder intramolecular metallation in platinum(II) complexes. []

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